4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE
Overview
Description
4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxy groups, a pentafluoroethyl group, and a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The methoxy and pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism of action of 4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]benzopyran-5-one:
4,9-Dimethoxy-7-ethyl-5H-furo[3,2-g]chromen-5-one: Another related compound with an ethyl group instead of a pentafluoroethyl group.
Uniqueness
4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired .
Properties
IUPAC Name |
4,9-dimethoxy-7-(1,1,2,2,2-pentafluoroethyl)furo[3,2-g]chromen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O5/c1-22-10-6-3-4-24-11(6)13(23-2)12-9(10)7(21)5-8(25-12)14(16,17)15(18,19)20/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOFFPUQSKDCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348153 | |
Record name | 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376382-85-3 | |
Record name | 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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